molecular formula C13H15ClN2 B11878351 6-Chloro-8-methyl-2-propylquinolin-4-amine CAS No. 1189107-43-4

6-Chloro-8-methyl-2-propylquinolin-4-amine

Cat. No.: B11878351
CAS No.: 1189107-43-4
M. Wt: 234.72 g/mol
InChI Key: JNJPMGVVRXNPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methyl-2-propylquinolin-4-amine is a quinoline derivative with a molecular formula of C13H15ClN2 This compound is known for its unique structural properties, which make it a valuable scaffold in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-2-propylquinolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable quinoline precursor.

    Chlorination: The precursor undergoes chlorination at the 6th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The chlorinated intermediate is then alkylated at the 2nd position with a propyl group using reagents like propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3).

    Amination: Finally, the compound is aminated at the 4th position using ammonia (NH3) or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Chlorination: Utilizing large reactors for the chlorination step to ensure uniformity and efficiency.

    Automated Alkylation: Employing automated systems for the alkylation process to maintain consistency and reduce human error.

    High-Pressure Amination: Using high-pressure reactors for the amination step to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced quinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-8-methyl-2-propylquinolin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It may interfere with pathways such as the PI3K/AKT/mTOR pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-8-methyl-2-propylquinoline: A structural isomer with similar properties but different substitution patterns.

    2-Chloro-8-methylquinoline: Lacks the propyl group and amine functionality, resulting in different chemical behavior.

    8-Methylquinoline: Lacks both the chlorine and propyl groups, leading to distinct reactivity and applications.

Uniqueness

6-Chloro-8-methyl-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of chlorine, methyl, propyl, and amine groups in the quinoline scaffold makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

1189107-43-4

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

6-chloro-8-methyl-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-10-7-12(15)11-6-9(14)5-8(2)13(11)16-10/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

JNJPMGVVRXNPKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)C)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.